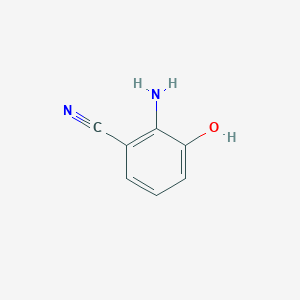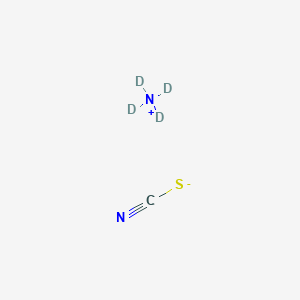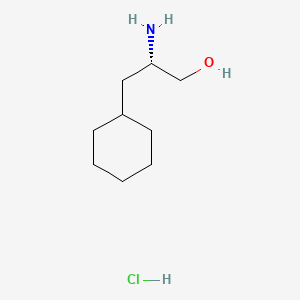
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H11BBrClO3 . It has a molecular weight of 341.39 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES string OB(O)c1cccc(Br)c1OCc2ccc(Cl)cc2 . The InChI representation is InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 .Physical And Chemical Properties Analysis
“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a solid substance with a melting point of 104-109 °C (lit.) . It contains varying amounts of anhydride .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds . This reaction is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents used.
Methods of Application
In the Suzuki–Miyaura coupling, an organoboron compound (like our compound of interest) and a halide are coupled using a palladium catalyst . The reaction generally proceeds through oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the carbon-carbon bond .
Results or Outcomes
The Suzuki–Miyaura coupling has been successfully used to synthesize a wide variety of organic compounds . The reaction is known for its high yields and excellent selectivity .
Conjugate Addition Reactions
Summary of the Application
Boronic acids can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
Methods of Application
The boronic acid is reacted with an ethenesulfonamide under suitable conditions to form the arylethanesulfonamide .
Results or Outcomes
This reaction can lead to the formation of arylethanesulfonamides, which have various applications in organic synthesis .
Cross-Coupling Reactions
Summary of the Application
Boronic acids can be used in cross-coupling reactions with diazoesters or potassium cyanate .
Methods of Application
The boronic acid is reacted with a diazoester or potassium cyanate under suitable conditions to perform the cross-coupling .
Results or Outcomes
This reaction can lead to the formation of various organic compounds, depending on the diazoester or potassium cyanate used .
Synthesis of Biarylketones and Phthalides
Summary of the Application
Boronic acids can be used in the synthesis of biarylketones and phthalides .
Methods of Application
The boronic acid is reacted with suitable reagents under appropriate conditions to form the biarylketones or phthalides .
Results or Outcomes
This reaction can lead to the formation of biarylketones and phthalides, which have various applications in organic synthesis .
Propiedades
IUPAC Name |
[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXXELCTOFTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584588 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849052-23-9 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














